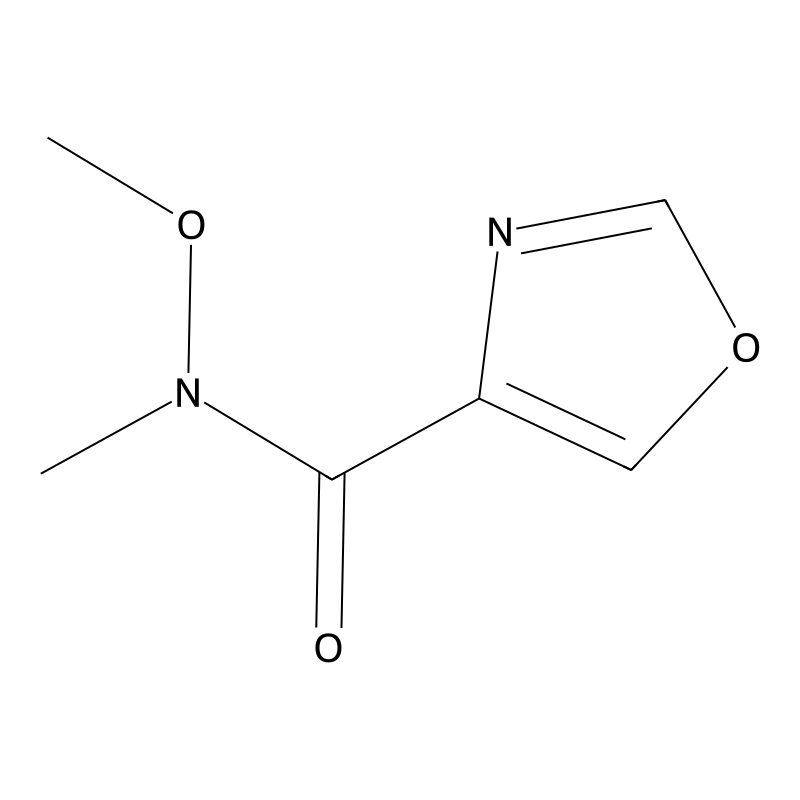

N-Methoxy-N-methyloxazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: The compound N-substituted benzimidazole carboxamides, which bear either a variable number of methoxy and/or hydroxy groups, have been designed and synthesized for their biological activity .

Methods of Application or Experimental Procedures: The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .

Results or Outcomes: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .

Application in Anti-Inflammatory Drugs

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: A novel series of methoxyphenyl thiazole carboxamide derivatives have been designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .

Methods of Application or Experimental Procedures: The synthesized compounds were characterized using 1 H, 13 C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .

Results or Outcomes: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

N-Methoxy-N-methyloxazole-4-carboxamide is a heterocyclic compound characterized by an oxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound has the molecular formula and a molecular weight of approximately 158.17 g/mol. The presence of the methoxy and carboxamide functional groups enhances its potential for various biological activities and applications in medicinal chemistry. The unique structural features of N-Methoxy-N-methyloxazole-4-carboxamide suggest that it may exhibit interesting pharmacological properties.

- Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.

- Reduction: Reducing agents may convert the compound into amine derivatives, which could have different properties and activities.

- Substitution Reactions: The nitrogen atom in the carboxamide group can undergo nucleophilic substitution, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide can be achieved through several methods:

- Cyclization Reactions: Utilizing appropriate precursors such as methoxyamine and carboxylic acid derivatives under acidic or basic conditions.

- Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.

- Diversity-Oriented Synthesis: Employing 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes can yield various isoxazole derivatives efficiently.

These methods highlight the versatility in synthesizing this compound while optimizing yields and purity.

N-Methoxy-N-methyloxazole-4-carboxamide has potential applications in several fields:

- Medicinal Chemistry: Due to its bioactive properties, it may serve as a lead compound for developing new pharmaceuticals.

- Agricultural Chemistry: Its potential anti-inflammatory properties could be explored for developing agrochemicals that mitigate plant stress responses.

- Material Science: The unique structural features may allow for applications in creating novel materials with specific properties.

Interaction studies involving N-Methoxy-N-methyloxazole-4-carboxamide focus on its binding affinity to various biological targets. Techniques employed in these studies include:

- Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Binding Assays: To measure the actual binding affinity and kinetics with target receptors or enzymes.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural features with N-Methoxy-N-methyloxazole-4-carboxamide. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylisoxazole-3-carboxamide | Isoxazole ring; carboxamide group | Lacks methoxy substituent |

| 5-Methylisoxazole-3-carboxylic acid | Isoxazole ring; carboxylic acid | Contains a carboxylic acid instead of an amide |

| N-Methyl-N-tosylcarboxamide | Contains a tosyl group | Different leaving group; used in various transformations |

| 5-Chloro-N-methylisoxazole-3-carboxamide | Chlorine substituent on isoxazole | Potentially different reactivity due to halogen |

The uniqueness of N-Methoxy-N-methyloxazole-4-carboxamide lies in its specific methoxy substitution on the nitrogen atom, which may influence its solubility, stability, and biological activity compared to similar compounds. This distinctive feature could enhance its therapeutic potential and differentiate it from other isoxazole derivatives.

N-Methoxy-N-methyloxazole-4-carboxamide belongs to the oxazole class of heterocyclic compounds, featuring a five-membered aromatic ring with oxygen at position 1 and nitrogen at position 3 (Figure 1). The carboxamide group (-CONH-) at position 4 and the N-methoxy-N-methyl (-N(OCH₃)(CH₃)) substituents define its structure.

IUPAC Name: N-Methoxy-N-methyl-1,3-oxazole-4-carboxamide.

Molecular Formula: C₆H₈N₂O₃.

Molecular Weight: 156.14 g/mol.

SMILES: CN(C(=O)C1=COC=N1)OC.

The compound’s planar oxazole core allows π-π stacking interactions, while the carboxamide group facilitates hydrogen bonding, critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | N-Methoxy-N-methyl-1,3-oxazole-4-carboxamide |

| CAS Registry Number | 170486-48-3 |

Historical Context in Heterocyclic Chemistry

Oxazoles were first synthesized by Hantzsch in 1887 via cyclocondensation reactions. The Robinson-Gabriel synthesis (1909–1910) enabled access to 2,5-diaryloxazoles, while the Fischer oxazole synthesis (1896) utilized cyanohydrins and aldehydes. N-Methoxy-N-methyloxazole-4-carboxamide emerged in the 2000s as a derivative optimized for synthetic versatility, building on advancements in microwave-assisted and catalytic methods. Its development reflects the shift toward functionalized heterocycles in drug discovery.

Position within Oxazole Derivative Family

Oxazole derivatives are classified by substituent patterns:

- Simple Oxazoles: Unsubstituted or minimally substituted (e.g., oxazole-4-carboxylic acid).

- Bioactive Derivatives: Anticancer (e.g., Tafamidis) and anti-inflammatory agents (e.g., Oxaprozin).

- Functionalized Analogues: N-Methoxy-N-methyloxazole-4-carboxamide, with its carboxamide and methoxy-methyl groups, exemplifies tailored derivatives for targeted reactivity.

Compared to thiazoles (sulfur-containing analogues), oxazoles exhibit reduced aromaticity but greater solubility due to oxygen’s electronegativity. The carboxamide group enhances hydrogen-bonding capacity, making this compound a preferred scaffold for enzyme inhibition studies.

Significance in Organic and Medicinal Chemistry Research

This compound’s significance arises from:

- Synthetic Utility: Serves as a precursor for multicomponent reactions (e.g., Suzuki couplings).

- Medicinal Applications: Found in COX-2 inhibitors and antiproliferative agents.

- Pharmacophore Design: The carboxamide moiety mimics peptide bonds, enabling protease inhibition.

Recent studies highlight its role in synthesizing HDAC6 inhibitors and GPR40 agonists, underscoring its relevance in oncology and metabolic disorder research.